molecular formula C3H4N2O B076691 Methyl cyanoformimidate CAS No. 13369-03-4

Methyl cyanoformimidate

Cat. No.: B076691
CAS No.: 13369-03-4
M. Wt: 84.08 g/mol
InChI Key: YYKFOMDVFMMBGQ-UHFFFAOYSA-N
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Description

Methyl cyanoformimidate (CAS: 13369-03-4; molecular formula: C₃H₄N₂O) is a reactive cyanoformimidate ester characterized by a methyl ester group, a cyano group (-CN), and an imidate moiety (-N=C-O-) . Its structure (Fig. 1) confers high electrophilicity, making it a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For example, it facilitates the condensation of uracil-5,6-diamines to synthesize lumazine-6,7-diamines, key intermediates in pteridine chemistry . Its reactivity is attributed to the electron-withdrawing cyano group, which enhances the electrophilicity of the imidate carbon, enabling nucleophilic attack by amines or alcohols.

Properties

CAS No.

13369-03-4

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

methyl cyanomethanimidate

InChI

InChI=1S/C3H4N2O/c1-6-3(5)2-4/h5H,1H3

InChI Key

YYKFOMDVFMMBGQ-UHFFFAOYSA-N

SMILES

COC(=N)C#N

Canonical SMILES

COC(=N)C#N

Other CAS No.

13369-03-4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyanoformimidates and Analogous Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Stability Profile
This compound 13369-03-4 C₃H₄N₂O Methyl ester, -CN, -N=C-O- Stable under anhydrous conditions
2-Methoxyethyl cyanoformimidate N/A C₅H₈N₂O₂ Methoxyethyl ester, -CN, -N=C-O- Unstable liquid; requires distillation
Ethyl cyanoformimidate N/A C₄H₆N₂O Ethyl ester, -CN, -N=C-O- Moderate stability; sensitive to moisture

Key Observations :

  • The methyl ester group in this compound reduces steric hindrance compared to bulkier esters (e.g., methoxyethyl), enhancing its reactivity in nucleophilic substitutions .
  • Ethyl and methoxyethyl derivatives exhibit lower volatility and higher viscosity due to larger ester groups, impacting their handling in synthetic protocols .

Reactivity and Catalytic Requirements

Table 2: Reactivity Profiles Under Different Catalytic Conditions

Compound Reaction Type Catalysts Used Product Formed Reference
This compound Condensation with diamines None (thermal activation) Lumazine-6,7-diamines
2-Methoxyethyl cyanoformimidate Reaction with methyl Cellosolve Sodium Oxaldimidate
Glycol monoethers Reaction with cyanogen KCN, NH₄OH, or K₂CO₃ Cyanoformimidates

Key Findings :

  • Bulkier cyanoformimidates (e.g., methoxyethyl) necessitate catalysts like sodium to form oxaldimidates, highlighting steric limitations .
  • Potassium cyanide (KCN) and ammonium hydroxide (NH₄OH) are universal catalysts for synthesizing cyanoformimidates from glycol monoethers and cyanogen .

Stability and Handling Considerations

  • This compound: Stable as a pure compound but hygroscopic; storage under inert gas is recommended .
  • 2-Methoxyethyl cyanoformimidate: Degrades at room temperature, turning yellow-brown; purification via vacuum distillation is essential .
  • Ethyl cyanoformimidate: Intermediate stability; prone to hydrolysis in aqueous environments, limiting its use in protic solvents.

Substrate Specificity and Limitations

  • In contrast, glycol monoethers (e.g., methyl Cellosolve) react with cyanogen only in the presence of KCN or NH₄OH, emphasizing the role of catalysts in expanding substrate scope .

Q & A

Q. What are the established synthetic protocols for methyl cyanoformimidate, and how do reaction conditions influence yield and purity?

this compound (CAS 22128-62-7) is synthesized via condensation reactions, often involving nitrile derivatives and methyl chloroformate under anhydrous conditions. Key variables include temperature (typically 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Purification via fractional distillation or recrystallization is critical due to its lachrymatory properties . Yield optimization requires rigorous exclusion of moisture, as hydrolysis leads to degradation products. Analytical validation via NMR (e.g., ¹³C NMR for cyano-group confirmation at ~110–120 ppm) and IR (C≡N stretch ~2200 cm⁻¹) is essential .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols emphasize:

  • Ventilation : Use fume hoods to prevent inhalation exposure (LC₅₀ data pending; lachrymator properties confirmed) .
  • PPE : Nitrile gloves, goggles, and lab coats.
  • First Aid : Immediate decontamination with water for skin contact; artificial respiration if inhaled .
  • Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis.

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~3.5–4.0 ppm for ¹H; δ ~40–50 ppm for ¹³C) and cyanoformimidate moiety.
  • IR Spectroscopy : Confirm C≡N (2200 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 117 (C₃H₄N₂O₂) with fragmentation patterns to validate structure .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound adducts be resolved in mechanistic studies?

Discrepancies in NMR or IR data often arise from tautomerization (e.g., imine-enamine equilibria) or solvent polarity effects. For example, in lumazine syntheses, unexpected downfield shifts in ¹H NMR may indicate nucleophilic displacement at the cyanoformimidate carbon. To resolve contradictions:

  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Compare computational (DFT) predictions of tautomer stability with experimental data .
  • Use X-ray crystallography for unambiguous structural assignment .

Q. What methodological strategies improve reproducibility in nucleophilic displacement reactions using this compound?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the cyanoformimidate carbon.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate amine displacement in lumazine derivatives .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify intermediates.
  • Statistical Design : Use factorial experiments to evaluate interactions between temperature, solvent, and catalyst loading .

Q. How can computational chemistry aid in predicting reaction pathways for this compound-mediated syntheses?

  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine vs. alkoxide selectivity).
  • MD Simulations : Predict solvent effects on reaction kinetics.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields for heterocyclic products .

Q. What are the ethical and methodological considerations in designing studies involving this compound?

  • Toxicity Reporting : Disclose lachrymatory risks and LC₅₀ data gaps in publications .
  • Data Transparency : Share raw spectral data and crystallographic files via repositories (e.g., Zenodo) to enable validation .
  • Ethical Synthesis : Avoid hazardous reagents (e.g., phosgene derivatives) by adopting greener alternatives .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in bioactivity data for this compound-derived compounds?

  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Confounding Variables : Control for hydrolysis products (e.g., methyl carbamate) via HPLC purity checks .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies .

Q. What statistical frameworks are suitable for analyzing reaction yield variability in high-throughput screens?

  • ANOVA : Identify significant factors (e.g., solvent, temperature) across multi-well plates.
  • Machine Learning : Train random forest models on historical data to predict optimal conditions .

Research Design and Reporting

Q. How to structure a research paper on this compound to meet journal standards?

  • Abstract : Highlight synthetic novelty (e.g., "first use in lumazine derivatives") and mechanistic insights.
  • Methods : Detail anhydrous techniques and spectroscopic validation protocols .
  • Graphical Abstracts : Use 2–3 chemical structures (avoid clutter; per Med. Chem. Commun. guidelines) .
  • Supplementary Data : Include raw NMR FID files and crystallographic CIFs .

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